N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine

Description

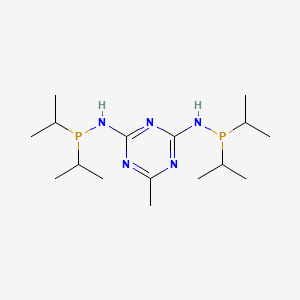

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine: is a complex organic compound that features a triazine core substituted with diisopropylphosphino groups. This compound is of significant interest in the field of coordination chemistry due to its potential applications in catalysis and material science. The presence of phosphino groups enhances its ability to act as a ligand, forming stable complexes with various metals.

Properties

IUPAC Name |

2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N5P2/c1-10(2)22(11(3)4)20-15-17-14(9)18-16(19-15)21-23(12(5)6)13(7)8/h10-13H,1-9H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYURYMVMZGPCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NP(C(C)C)C(C)C)NP(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N5P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methyl-1,3,5-triazine-2,4-diamine.

Phosphination: The triazine derivative is then reacted with diisopropylphosphine under controlled conditions. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the phosphine, facilitating its nucleophilic attack on the triazine ring.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow reactors and automated purification systems to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Coordination Reactions: It readily forms complexes with transition metals, which can be used in catalysis.

Oxidation and Reduction: The phosphino groups can be oxidized to phosphine oxides, and the triazine ring can participate in redox reactions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of phosphino groups.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Metal Salts: Palladium chloride (PdCl2) or platinum chloride (PtCl2) for coordination reactions.

Major Products

Metal Complexes: Formation of stable metal-ligand complexes.

Phosphine Oxides: Resulting from the oxidation of phosphino groups.

Substituted Triazines: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation, cross-coupling, and polymerization reactions.

Biology and Medicine

While direct applications in biology and medicine are less common, the compound’s metal complexes have potential uses in medicinal chemistry. For example, metal-based drugs incorporating this ligand could be explored for their anticancer or antimicrobial properties.

Industry

In industry, the compound’s metal complexes can be used as catalysts in the production of fine chemicals, pharmaceuticals, and polymers. Its ability to form stable complexes with metals makes it valuable in processes requiring precise control over reaction conditions.

Mechanism of Action

The mechanism by which N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine exerts its effects is primarily through its role as a ligand. The phosphino groups coordinate with metal centers, stabilizing the metal in various oxidation states and facilitating catalytic cycles. The triazine core provides a rigid framework that influences the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

N2,N4-Bis(diphenylphosphino)-1,3,5-triazine-2,4-diamine: Similar structure but with diphenylphosphino groups instead of diisopropylphosphino groups.

N2,N4-Bis(dimethylphosphino)-1,3,5-triazine-2,4-diamine: Features dimethylphosphino groups, leading to different steric and electronic properties.

N2,N4-Bis(diethylphosphino)-1,3,5-triazine-2,4-diamine: Contains diethylphosphino groups, offering a balance between the steric bulk of diisopropyl and dimethyl analogs.

Uniqueness

N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is unique due to the combination of its bulky diisopropylphosphino groups and the methyl-substituted triazine core. This combination provides a distinct steric and electronic environment, making it particularly effective in forming stable metal complexes with high catalytic activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.